Hydrazine, 1-methyl-1,2-diphenyl-

CAS No.: 37682-91-0

Cat. No.: VC16968500

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 37682-91-0 |

|---|---|

| Molecular Formula | C13H14N2 |

| Molecular Weight | 198.26 g/mol |

| IUPAC Name | 1-methyl-1,2-diphenylhydrazine |

| Standard InChI | InChI=1S/C13H14N2/c1-15(13-10-6-3-7-11-13)14-12-8-4-2-5-9-12/h2-11,14H,1H3 |

| Standard InChI Key | CLONBSZEFUWYRR-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CC=C1)NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

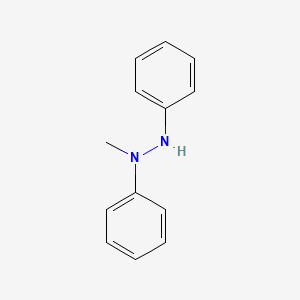

Fig. 1: Proposed structure of 1-methyl-1,2-diphenylhydrazine.

Ph = phenyl group.

Isomerism and Stereochemistry

Synthesis and Derivative Formation

Alkylation of 1,2-Diphenylhydrazine

A plausible synthesis route involves N-alkylation of 1,2-diphenylhydrazine with methyl iodide (CH₃I) under basic conditions. This method mirrors the alkylation of 1,1-diphenylhydrazine reported in , where phase-transfer catalysis (e.g., 15-crown-5 ether) facilitates the reaction:

Yield optimization would require controlling stoichiometry and reaction time to minimize over-alkylation.

Alternative Pathways

Homolytic substitution using methyl radicals or reductive amination of phenyl-containing precursors may offer alternative routes, though these methods lack experimental validation for this specific compound.

Physicochemical Properties

Physical State and Thermal Properties

Solubility and Partitioning

The compound is expected to exhibit low water solubility (<10 mg/L at 20°C) due to hydrophobic phenyl and methyl groups, aligning with 1,2-diphenylhydrazine’s solubility of 66.9 mg/L . It should be soluble in organic solvents like ethanol, benzene, and dichloromethane, as observed for analogous hydrazines .

Chemical Reactivity and Stability

Oxidation and Radical Formation

Like 1,1-diphenylhydrazine derivatives , 1-methyl-1,2-diphenylhydrazine may undergo oxidation to form persistent hydrazyl radicals. Treatment with strong oxidizers (e.g., KMnO₄ or PbO₂) could yield nitrogen-centered radicals stabilized by resonance:

Such radicals might dimerize or react with electrophiles like NO₂, analogous to pathways described for benzofurazan derivatives .

Acid-Base Behavior

The NH group in the hydrazine moiety can act as a weak acid (pKa ~15–20), deprotonating under strong basic conditions to form anions. This property is critical in SNAr (nucleophilic aromatic substitution) reactions, as demonstrated in the synthesis of benzofurazan derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume